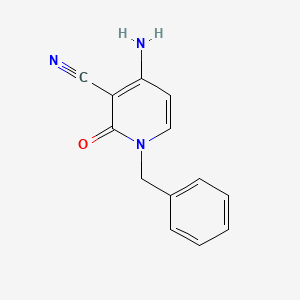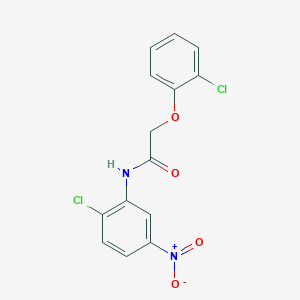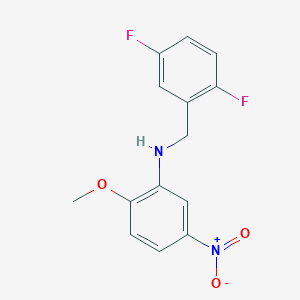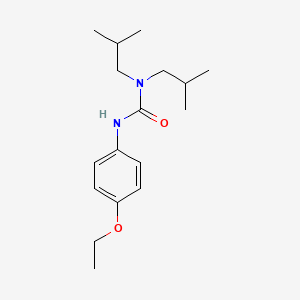
3-anilino-1-(4-methylphenyl)-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-1-(4-methylphenyl)-2-buten-1-one, commonly known as chalcone, is a naturally occurring compound found in many plants. It belongs to the class of flavonoids and has been studied extensively for its potential therapeutic applications.
作用機序
The mechanism of action of chalcone is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways such as NF-κB, PI3K/Akt, MAPK, and JAK/STAT. It also inhibits the activity of various enzymes such as COX-2, 5-LOX, and α-glucosidase.
Biochemical and Physiological Effects:
Chalcone has been shown to possess various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Chalcone has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. It also protects against neurodegenerative disorders by reducing oxidative stress and inflammation.
実験室実験の利点と制限
Chalcone has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively stable. It can be easily modified to generate analogs with improved pharmacological properties. However, chalcone has some limitations as well. It is poorly soluble in water, which makes it difficult to administer in vivo. It also has low bioavailability and rapid metabolism, which limits its therapeutic potential.
将来の方向性
Chalcone has great potential for the development of novel therapeutics for various diseases. Future research should focus on improving its pharmacological properties such as solubility, bioavailability, and metabolic stability. The development of chalcone analogs with improved potency and selectivity should also be explored. The use of chalcone as a lead compound for drug discovery should be further investigated. Finally, the therapeutic potential of chalcone in combination with other drugs should be explored to enhance its efficacy and reduce its limitations.
Conclusion:
In conclusion, chalcone is a naturally occurring compound with great potential for the development of novel therapeutics for various diseases. It possesses antioxidant, anti-inflammatory, anti-tumor, and anti-diabetic properties. The synthesis method is relatively simple, and it has several advantages for lab experiments. However, its poor solubility, low bioavailability, and rapid metabolism limit its therapeutic potential. Future research should focus on improving its pharmacological properties, developing chalcone analogs with improved potency and selectivity, and exploring its use in combination with other drugs.
合成法
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as NaOH or KOH. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from ethanol or methanol.
科学的研究の応用
Chalcone has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, inflammation, and neurodegenerative disorders. It has been shown to possess antioxidant, anti-inflammatory, anti-tumor, and anti-diabetic properties.
特性
IUPAC Name |
(E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-10-15(11-9-13)17(19)12-14(2)18-16-6-4-3-5-7-16/h3-12,18H,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOWCVNQLJYDSL-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzaldehyde (3,6,6-trimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5695921.png)

![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
![methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)

![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)

![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)
![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)

![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)

![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)